methyl (2S)-2-methylpentanoate
Description
Contextualization within Chiral Pool and Chiral Auxiliary Strategies
The synthesis of enantiomerically pure compounds like methyl (2S)-2-methylpentanoate is often approached through two primary strategies: the chiral pool and the use of chiral auxiliaries.
The chiral pool strategy utilizes readily available, enantiopure natural products such as amino acids, sugars, or terpenes as starting materials. wikipedia.orguni-muenchen.de This approach is efficient as it incorporates a pre-existing stereocenter into the target molecule, often preserving the chirality throughout the synthetic sequence. wikipedia.org For instance, the synthesis of certain chiral methyl-branched structures can be envisioned starting from natural precursors like (R)-carvone or L-glutamic acid. uni-muenchen.de While direct synthesis of this compound from a common chiral pool starting material is not the most frequently cited method, the underlying principle of using nature's stereochemical building blocks is a cornerstone of asymmetric synthesis. wikipedia.orgscispace.com
Conversely, the chiral auxiliary strategy involves the temporary attachment of a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Prominent examples of chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov For the synthesis of α-branched esters like this compound, a common approach involves the alkylation of an enolate derived from a carboxylic acid derivative attached to a chiral auxiliary. nih.gov For example, an oxazolidinone can be acylated with pentanoyl chloride, and the resulting N-acyl oxazolidinone can be deprotonated and then alkylated with methyl iodide. The chiral auxiliary shields one face of the enolate, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary, for instance by methanolysis, would yield the desired this compound.
| Strategy | Description | Relevance to this compound |
| Chiral Pool | Utilizes enantiopure natural products as starting materials. wikipedia.orguni-muenchen.de | A potential, though less common, route could involve the elaboration of a chiral starting material that contains the required carbon skeleton. |
| Chiral Auxiliary | Temporarily attaches a chiral molecule to guide a stereoselective reaction. wikipedia.org | A highly effective and common strategy, for example, using an Evans' oxazolidinone to direct the methylation of a pentanoyl derivative. nih.gov |
Significance of Enantiomerically Pure Branched Chain Esters in Chemical Synthesis
Enantiomerically pure branched-chain esters, such as this compound, are significant for several reasons, primarily due to the stereospecificity of biological and chemical systems.
In the realm of natural products and bioactive molecules , many complex structures contain chiral methyl-branched motifs. diva-portal.orgresearchgate.net These include insect pheromones, antibiotics, and other biologically active compounds. diva-portal.orgresearchgate.net The biological activity of these molecules is often dependent on a specific stereoisomer. For example, the sex pheromones of pine sawflies are esters of long-chain secondary alcohols with specific methyl branching patterns, and their biological function is highly stereospecific. diva-portal.org Therefore, the synthesis of these natural products requires access to enantiomerically pure building blocks like this compound or its derivatives. The stereochemical diversity of pheromones is thought to increase the number of communication channels available to insects, making the analysis and synthesis of specific stereoisomers crucial. researchgate.net
In the flavor and fragrance industry , the odor profile of a chiral molecule can differ significantly between its enantiomers. ontosight.ai Methyl 2-methylpentanoate (B1260403) is noted for its fruity or floral scent and is used in perfumes and food flavorings. ontosight.ai The specific enantiomer, in this case, the (2S)-isomer, will have a distinct olfactory character that is often more desirable or potent than its (2R)-counterpart or the racemic mixture.
Furthermore, these esters serve as versatile chiral building blocks in organic synthesis. They can be elaborated into more complex molecules while retaining the crucial stereocenter, which is a key strategy in the total synthesis of natural products and pharmaceuticals. diva-portal.org
Historical Development and Evolution of Synthetic Methodologies for Chiral Esters
The quest for enantiomerically pure compounds, including chiral esters, has been a central theme in organic chemistry for over a century. The desirability of asymmetric synthesis was recognized as early as the 1880s by chemists like Emil Fischer. wiley-vch.de However, practical and general methods for achieving high levels of enantioselectivity remained elusive for many decades.
Early approaches often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. A significant breakthrough came with the development of chiral auxiliaries . The introduction of auxiliaries by pioneers like E.J. Corey and B.M. Trost in the 1970s revolutionized asymmetric synthesis. wikipedia.org The subsequent development of highly effective and predictable auxiliaries, such as the Evans' oxazolidinones, provided chemists with reliable tools for the diastereoselective formation of C-C bonds, which is fundamental to the synthesis of chiral esters like this compound. nih.gov
The late 20th century witnessed the rise of asymmetric catalysis , a more elegant and atom-economical approach where a small amount of a chiral catalyst can generate large quantities of an enantiopure product. frontiersin.org The development of chiral ligands for transition metal catalysts, for instance, in asymmetric hydrogenation, allowed for the direct enantioselective synthesis of chiral carboxylic acids which could then be esterified. wiley-vch.de
More recently, the fields of organocatalysis and biocatalysis have provided powerful new avenues for the synthesis of chiral esters. Chiral organocatalysts, which are small organic molecules, can promote a wide range of enantioselective transformations under mild conditions. frontiersin.org Biocatalysis, using enzymes like lipases, has proven to be highly effective for the kinetic resolution of racemic alcohols or carboxylic acids to produce enantiomerically pure esters. diva-portal.org For example, the lipase (B570770) from Candida rugosa has shown high selectivity for (S)-2-methylcarboxylic acids in esterification reactions. diva-portal.org
The evolution of analytical techniques, particularly NMR spectroscopy with chiral solvating or derivatizing agents and chiral chromatography (GC and HPLC), has also been critical. researchgate.netwiley-vch.de These methods allow for the rapid and accurate determination of enantiomeric purity, which is essential for the development and optimization of new synthetic methodologies. wiley-vch.de
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-5-6(2)7(8)9-3/h6H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTULNMNIVVMLIU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Enantiopure Methyl 2 Methylpentanoate and Its Chiral Congeners
Asymmetric Synthesis Approaches
The creation of a specific stereoisomer of a chiral molecule requires sophisticated synthetic strategies that can control the three-dimensional arrangement of atoms. For methyl (2S)-2-methylpentanoate, various asymmetric approaches have been explored, leveraging chiral catalysts, auxiliaries, and stereoselective reactions to achieve high levels of enantiomeric excess.
Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids and Esters
Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds. In this approach, a prochiral α,β-unsaturated carboxylic acid or ester is treated with hydrogen gas in the presence of a chiral metal catalyst. The catalyst, typically a rhodium or ruthenium complex with chiral phosphine (B1218219) ligands, directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer.
For the synthesis of this compound, this would involve the hydrogenation of methyl 2-methyl-2-pentenoate. Ruthenium catalysts bearing atropisomeric ligands have demonstrated high efficiency, achieving enantiomeric excesses (e.e.) of up to 99%. researchgate.net The choice of ligand, solvent, and reaction conditions, such as hydrogen pressure, are critical parameters that influence both the catalytic activity and the enantioselectivity of the reaction. researchgate.net For instance, cationic ruthenium complexes have been found to be superior to their neutral counterparts in certain hydrogenations of α,β-unsaturated carboxylic acids. researchgate.net Iridium-catalyzed asymmetric hydrogenation has also emerged as a highly effective method for a broad range of α,β-unsaturated esters, yielding products with excellent enantioselectivities. lookchem.com
A notable example is the use of bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430) with the Walphos W008-1 ligand for the asymmetric hydrogenation of β-aryloxy-α,β-unsaturated esters, which yields the saturated products with high enantioselectivity and in high yield. nih.gov
Table 1: Catalysts in Enantioselective Hydrogenation
| Catalyst System | Substrate Type | Enantiomeric Excess (e.e.) | Reference |
| Ru-atropisomeric ligands | α,β-unsaturated carboxylic acids | up to 99% | researchgate.net |
| Ir-based catalysts | α,β-unsaturated esters | up to 99% | lookchem.com |
| [Rh(nbd)2]BF4 / Walphos W008-1 | β-aryloxy-α,β-unsaturated esters | High | nih.gov |
Chiral Catalysis in Asymmetric Alkylation Reactions
Asymmetric alkylation provides another direct route to enantiomerically enriched α-substituted carboxylic acid derivatives. This method involves the reaction of an enolate, derived from a pentanoic acid ester, with an alkylating agent in the presence of a chiral catalyst. The catalyst, often a chiral phase-transfer catalyst or a chiral lithium amide, creates a chiral environment that directs the approach of the alkylating agent, resulting in the formation of one enantiomer over the other.
For instance, the alkylation of N-(diphenylmethylene)glycine esters using chiral phase-transfer catalysts derived from cinchona alkaloids has been a well-established method for producing enantioenriched α-amino acids, a related class of compounds. kyushu-u.ac.jp More specifically, the asymmetric synthesis of 3-substituted β-prolines has been achieved through the alkylation of an appropriate precursor using a chiral phase-transfer catalyst, demonstrating the power of this method in constructing all-carbon quaternary stereocenters. acs.org
Stereoselective Aldol (B89426) Condensation Strategies for α-Methylated Systems
The aldol condensation is a fundamental carbon-carbon bond-forming reaction. When applied to the synthesis of α-methylated systems, stereocontrol becomes a critical challenge. Stereoselective aldol reactions can be achieved by using chiral auxiliaries, chiral catalysts, or substrate control to influence the formation of the desired diastereomer.
The Evans aldol reaction, which utilizes chiral N-acyloxazolidinones, is a powerful method for achieving high diastereoselectivity in aldol additions. alfa-chemistry.com This method typically produces syn-aldol products due to the formation of a Z-enolate that reacts through a chair-like transition state. alfa-chemistry.com By carefully selecting the chiral auxiliary and reaction conditions, including the Lewis acid, specific stereoisomers can be obtained. alfa-chemistry.com
Titanium tetrachloride-mediated aldol condensations have also been shown to produce anti-α-methyl-β-hydroxy esters with high enantioselectivity. acs.org Furthermore, asymmetric aldol reactions using amides derived from (S,S)-(+)-pseudoephedrine have been reported to yield exclusively one of the four possible diastereomers in good yields, which can then be converted to α-methyl-β-hydroxy acids and esters. acs.org
Application of Chiral Lithium Alkoxytrialkylaluminates in Asymmetric Transformations
Chiral lithium alkoxytrialkylaluminates are effective reagents for the asymmetric reduction of prochiral ketones and for other asymmetric transformations. These reagents are typically prepared by mixing a trialkylaluminum compound with a chiral lithium alcoholate. The resulting complex can deliver a hydride or an alkyl group in a stereoselective manner.
In a relevant study, the reaction of methyl phenylglyoxylate (B1224774) with a lithium alkoxytrialkylaluminate derived from (+)-Darvon alcohol yielded the corresponding α-hydroxy ester with a significant enantiomeric excess. acs.orgscite.aiacs.org The degree of asymmetric induction was found to be influenced by factors such as reaction temperature and dilution. acs.org This methodology demonstrates the potential for creating chiral centers with high optical purity, which could be adapted for the synthesis of α-hydroxy acid precursors to this compound.
Diastereoselective Synthesis Utilizing Chiral Auxiliaries and Substrate Control
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
A common strategy involves the use of chiral oxazolidinones, as developed by Evans, which have been widely applied in asymmetric alkylations and aldol reactions. researchgate.net For example, the alkylation of an enolate derived from an N-acyloxazolidinone proceeds with high diastereoselectivity. Subsequent cleavage of the auxiliary provides the chiral carboxylic acid, which can then be esterified to yield the target methyl ester.
Substrate control relies on the presence of a stereocenter within the starting material to direct the formation of a new stereocenter. For instance, the hydrogenation of a molecule already containing a chiral center can proceed with high diastereoselectivity due to the steric influence of the existing stereocenter. researchgate.net The catalytic hydrogenation of 4-methyl itaconate derivatives bearing a chiral auxiliary, such as (1S)-(−)-2,10-camphorsultam, has been shown to proceed with high diastereoselectivity. researchgate.net
Malonic Ester Synthesis for Substituted Pentanoic Acids
The malonic ester synthesis is a classic method for preparing substituted carboxylic acids. uomustansiriyah.edu.iqchemicalnote.com To synthesize 2-methylpentanoic acid, diethyl malonate is first deprotonated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. chemicalnote.combrainly.com This enolate then undergoes two sequential alkylation steps.
The first alkylation is with a propyl halide (e.g., 1-bromopropane) to introduce the propyl group. The second alkylation is with a methyl halide (e.g., methyl iodide) to introduce the methyl group at the α-position. chemicalnote.com Finally, the resulting dialkylated malonic ester is hydrolyzed with acid and heated to promote decarboxylation, yielding 2-methylpentanoic acid. chemicalnote.combrainly.com This racemic acid can then be resolved into its enantiomers or the synthesis can be adapted using chiral auxiliaries to achieve an asymmetric synthesis.
Enzymatic Synthesis and Biocatalytic Pathways
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. Enzymes, acting as chiral catalysts, can differentiate between enantiomers or create specific stereocenters with remarkable precision.
Lipases are widely used enzymes for the synthesis of chiral esters due to their ability to catalyze esterification and transesterification reactions enantioselectively. The kinetic resolution of racemic 2-methylalkanoic acids, including 2-methylpentanoic acid, is a well-established method. In this process, the lipase (B570770) selectively esterifies one enantiomer of the acid at a much higher rate than the other, allowing for the separation of the unreacted acid and the newly formed ester, both in enantiomerically enriched forms.
Research has shown that lipases from Candida rugosa (CRL) and Candida antarctica Lipase B (CALB) are effective for these transformations. tandfonline.comnih.govntnu.no The enantioselectivity of the reaction, often expressed as the enantiomeric ratio (E-value), can be significantly influenced by the reaction conditions. Key parameters include the choice of alcohol co-substrate and the control of water activity in the organic solvent medium. tandfonline.comdiva-portal.org Studies on the esterification of various 2-methylalkanoic acids have demonstrated that increasing the chain length of the n-alcohol co-substrate can enhance the enantioselectivity. tandfonline.com For instance, in the esterification of 2-methyloctanoic acid catalyzed by CRL, changing the alcohol from methanol (B129727) to 1-decanol (B1670082) increases the E-value substantially.
Similarly, lipase-catalyzed transesterification is an effective strategy. uni-stuttgart.demdpi.com In this approach, a racemic ester is reacted with an alcohol, and the lipase selectively catalyzes the transesterification of one enantiomer. A mechanistic model based on a ping-pong mechanism, where both enantiomers act as competing substrates, has been developed to describe the kinetics of such resolutions. uni-stuttgart.de A recent study detailed the synthesis of decane-1,10-diyl bis(2-methylpentanoate), a novel biolubricant, via esterification of 2-methylpentanoic acid using the immobilized lipase Lipozyme® 435 in a solvent-free system. nih.gov This demonstrates the inaugural documentation of Candida antarctica lipase B (the enzyme in Lipozyme® 435) catalyzing a reaction with this specific branched acid. nih.gov
| Acid Substrate | Alcohol Co-substrate | Enantiomeric Ratio (E) | Reference |
| 2-Methyloctanoic Acid | Methanol | 4 | tandfonline.com |
| 2-Methyloctanoic Acid | 1-Butanol | 10 | tandfonline.com |
| 2-Methyloctanoic Acid | 1-Hexanol | 20 | tandfonline.com |
| 2-Methyloctanoic Acid | 1-Octanol | 30 | tandfonline.com |
| 2-Methyloctanoic Acid | 1-Decanol | 40 | tandfonline.com |
Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia. researchgate.netacsgcipr.org This one-step conversion under mild, neutral pH conditions is advantageous over chemical hydrolysis, which often requires harsh acidic or basic conditions that can compromise other functional groups in the molecule. researchgate.netacs.org Nitrilases have been successfully employed for the enantioselective synthesis of precursors to chiral acids like 2-methylpentanoic acid.
A key precursor for (S)-2-methylpentanoic acid is (S)-2-cyano-2-methylpentanoic acid. Research has demonstrated the highly enantioselective synthesis of this compound from 2-methyl-2-propylmalononitrile using a nitrilase from Rhodococcus rhodochrous J1. nih.gov The gene for this nitrilase was expressed in Escherichia coli, and the resulting whole-cell biocatalyst efficiently hydrolyzed the prochiral dinitrile to yield the desired (S)-cyano acid. nih.gov This process is an example of desymmetrization, where a non-chiral substrate is converted into a chiral product.
Under optimized conditions, this biocatalytic method can produce high concentrations of the product with excellent enantiomeric excess and molar yield, avoiding the formation of by-products. nih.govresearchgate.net The success of such processes has spurred broader investigations into nitrilase sequence space from various environmental DNA samples to build a toolbox of enzymes for chiral carboxylic acid synthesis. nih.gov
| Parameter | Value | Reference |
| Biocatalyst | Recombinant E. coli expressing R. rhodochrous J1 nitrilase | nih.gov |
| Substrate | 2-Methyl-2-propylmalononitrile | nih.gov |
| Product | (S)-2-Cyano-2-methylpentanoic acid | nih.gov |
| Enantiomeric Excess (ee) | 96% | nih.gov |
| Molar Yield | 97% | nih.gov |
| Final Product Concentration | 80 g/L | nih.govresearchgate.net |
| Reaction Time | 24 hours | nih.gov |
Aldolases are carbon-carbon bond-forming enzymes that have become valuable tools for the sustainable synthesis of complex chiral molecules. nih.govosti.gov While not directly synthesizing methyl 2-methylpentanoate (B1260403), they have been used to create structurally analogous chiral scaffolds, particularly valuable organofluorine compounds. escholarship.orgescholarship.org Fluorine is a critical element in modern pharmaceuticals, and biocatalytic methods for its stereoselective introduction are highly sought after. escholarship.orgnih.gov
A chemoenzymatic platform has been developed using Type II pyruvate (B1213749) aldolases from the HpcH family. nih.govescholarship.org These enzymes efficiently catalyze the aldol addition of fluoropyruvate, a non-native substrate, to a variety of aldehyde acceptors. nih.govnih.gov This reaction generates densely functionalized α-ketoacid products with two new stereocenters, including a fluorine-bearing one. nih.govnih.gov The reaction proceeds with high stereoselectivity, yielding novel fluoroacids and their ester derivatives with high diastereomeric purity (d.r. 80–98%). nih.govosti.govnih.gov These products serve as versatile precursors to fluorinated analogs of other valuable chiral building blocks. nih.govosti.gov
| Aldehyde Acceptor | Aldolase Variant | Diastereomeric Ratio (d.r.) | Reference |
| Isovaleraldehyde | HpcH C100A | 95:5 | nih.gov |
| 2-Methylbutyraldehyde | HpcH C100A | 98:2 | nih.gov |
| Propionaldehyde | HpcH WT | 80:20 | nih.gov |
| Benzaldehyde | HpcH C100A | >98:2 | nih.gov |
A fascinating aspect of yeast-mediated reductions is the ability to control the stereochemistry by changing the reaction medium. For example, the reduction of ethyl 2-oxohexanoate, an analog of a precursor to methyl 2-methylpentanoate, yields the (S)-hydroxy ester in high enantiomeric excess when the reaction is performed in water. kyoto-u.ac.jp In contrast, conducting the reduction in an organic solvent like benzene (B151609) completely reverses the stereoselectivity, affording the (R)-hydroxy ester, also with good enantiomeric excess. kyoto-u.ac.jp This switch is attributed to the different kinetic parameters (Km values) of the various (R)- and (S)-producing reductases within the yeast cell and the different solubilities and concentrations of the substrate in the two phases. kyoto-u.ac.jp
| Substrate | Solvent | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Ethyl 2-oxohexanoate | Water | (S) | 99% | kyoto-u.ac.jp |
| Ethyl 2-oxohexanoate | Benzene | (R) | 86% | kyoto-u.ac.jp |
Chiral Resolution Techniques for Racemic Mixtures
When a chiral compound is synthesized without stereochemical control, it results in a racemic mixture (a 50:50 mixture of both enantiomers). Chiral resolution is the process of separating these enantiomers.
Kinetic resolution is a powerful and widely used technique for separating enantiomers. It relies on the difference in the rate of reaction of two enantiomers with a chiral catalyst or reagent. The enzymatic methods described in the preceding sections, such as lipase-catalyzed esterification (2.2.1) and nitrilase-mediated hydrolysis (2.2.2), are prime examples of kinetic resolution.
In a typical enzymatic kinetic resolution, the enzyme (e.g., a lipase) reacts preferentially with one enantiomer of the racemic starting material (e.g., (R,S)-2-methylpentanoic acid). tandfonline.comnih.gov As the reaction progresses, the faster-reacting enantiomer is consumed and converted into a product, while the slower-reacting enantiomer is left behind, becoming enriched in the unreacted starting material. If the reaction is stopped at an appropriate point (ideally around 50% conversion), one can isolate the product and the remaining starting material, both in optically pure forms. ntnu.no
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is the ratio of the reaction rates for the two enantiomers (E = k_fast / k_slow). A high E-value is necessary to achieve high enantiomeric excess (ee) for both the product and the unreacted substrate. Another approach involves the kinetic resolution of racemic alcohols via hydrogenation using chiral metal catalysts, such as BINAP-ruthenium(II) complexes, which can selectively hydrogenate one enantiomer of an allylic alcohol over the other. acs.orgorgsyn.org A study on the lipase-catalyzed resolution of racemic 2-methyl-1-pentanol (B47364) developed a detailed kinetic model that could successfully predict the evolution of the enantiomeric excess of the substrate and the degree of conversion over time. uni-stuttgart.de
Chromatographic Enantioseparation (e.g., Chiral Gas Chromatography)
Direct gas chromatography (GC) using a chiral stationary phase (CSP) is a powerful and highly sensitive method for resolving enantiomers. mdpi.com The underlying principle of separation is "chiral recognition," where the enantiomers form transient diastereomeric complexes with the chiral selector of the stationary phase. azom.com These complexes have different thermodynamic stabilities, leading to different retention times in the GC column and thus enabling their separation. azom.com
For the enantioseparation of chiral esters like methyl 2-methylpentanoate, cyclodextrin-based CSPs are particularly effective. azom.comresearchgate.net Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules. tum.de By derivatizing the hydroxyl groups of the cyclodextrin, chiral selectors are created that can effectively differentiate between enantiomers. researchgate.net For instance, permethylated β-cyclodextrin is a common selector used in commercially available chiral GC columns. tandfonline.com
While specific resolution data for methyl 2-methylpentanoate is not extensively published, research on structurally similar compounds provides valuable insights. For example, the enantiomers of various 2-methyl-branched acids and esters have been successfully resolved using cyclodextrin-based columns. tum.de A study on methyl-branched fatty acid esters demonstrated enantioseparation on different chiral columns, highlighting that the chiral recognition process can be highly dependent on the analyte's structure. nih.gov In the analysis of wine, the enantiomers of ethyl 2-methylbutanoate were successfully assayed using a β-cyclodextrin chiral GC column, demonstrating the near-exclusive presence of the (S)-enantiomer in many red wines. acs.org Similarly, the four stereoisomers of methyl 3-hydroxy-2-methylbutanoate (methyl nilate) were separated using a CP Chirasil-Dex CB column. researchgate.net
The selection of the appropriate CSP and the optimization of GC parameters, such as temperature programming, are crucial for achieving baseline separation of the enantiomers. mdpi.com
Table 1: Examples of Chiral GC Enantioseparation of Structurally Related Esters and Acids
| Compound | Chiral Stationary Phase (Selector) | Result |
| Ethyl 2-methylbutanoate | β-cyclodextrin | Successful enantioseparation in wine samples. acs.org |
| Methyl 3-hydroxy-2-methylbutanoate | CP Chirasil-Dex CB | Resolution of all four stereoisomers. researchgate.net |
| 2-Methylpentanoic acid | 2,3-MOM-6-TBDMS-α-CD | Successful enantioseparation (α = 1.05). tum.de |
| 2-Methylbutanoic acid | 2,3-MOM-6-TBDMS-α-CD | Successful enantioseparation (α = 1.06). tum.de |
This table presents data for compounds structurally similar to methyl 2-methylpentanoate to illustrate the capabilities of chiral GC.
Dynamic Coating Procedures of Stationary Phases with Chiral Selectors for Direct Resolution
Dynamic coating is a method for preparing capillary GC columns where a plug of solvent containing the stationary phase is pushed through the column under gas pressure. chromatographyonline.com This technique contrasts with static coating, where the column is filled with the solution and the solvent is then evaporated under vacuum. Dynamic coating offers a convenient and reversible way to modify the selectivity of a stationary phase. up.ac.za
In the context of chiral separations, dynamic coating can be used to introduce chiral selectors onto the surface of an otherwise achiral column, or to modify an existing CSP. up.ac.zanih.gov This approach can be more cost-effective than purchasing dedicated chiral columns, as it allows for the temporary and reversible modification of standard columns. up.ac.za
The process involves injecting a solution of a chiral selector of low volatility onto a capillary column at a high temperature. up.ac.za As the column cools to the analysis temperature, the selector condenses and forms a thin film on the stationary phase, effectively creating a CSP in-situ. chromatographyonline.comup.ac.za This method has been used to prepare columns for the separation of a variety of racemates. researchgate.net
Recent advancements have focused on using novel materials like chiral organic frameworks (COFs and MOFs) as stationary phases. nih.gov These materials can be applied to the inner walls of capillary columns using dynamic coating methods. nih.govchrom-china.com For instance, a 3D chiral channel [Zn2(d-Cam)2(4,4′-bpy)]n-coated open tubular column was prepared by a dynamic coating method and showed good recognition ability for various racemates. researchgate.net
The key advantages of dynamic coating include:
Flexibility: Allows for the creation of custom selectivities without the need for expensive, dedicated columns. up.ac.za
Simplicity: The procedure can be performed with minimal alterations to existing GC equipment. up.ac.za
Reversibility: The chiral selector can be flushed from the column, returning it to its original state. up.ac.za
Table 2: Comparison of Column Coating Methodologies
| Feature | Dynamic Coating | Static Coating |
| Procedure | A plug of coating solution is pushed through the column with gas pressure. chromatographyonline.com | The column is filled with the coating solution, and the solvent is evaporated under vacuum. chromatographyonline.com |
| Key Advantage | Flexible, reversible, and allows for in-situ modification of column selectivity. up.ac.za | Generally produces more uniform and stable stationary phase films. |
| Application | Creating temporary CSPs, screening new chiral selectors. up.ac.za | Manufacturing of most commercial capillary columns. chromatographyonline.com |
| Chiral Application | A chiral selector is dynamically coated onto an achiral phase to induce enantioselectivity. researchgate.netup.ac.za | The chiral selector is integrated into the polymer coated onto the column wall. mdpi.com |
Stereochemical Investigations and Mechanistic Insights
Diastereoselectivity and Enantioselectivity Analysis in Reaction Pathways
The primary route for obtaining enantiomerically enriched methyl (2S)-2-methylpentanoate is through the asymmetric hydrogenation of a prochiral precursor, typically methyl 2-methyl-2-pentenoate or the corresponding 2-methyl-2-pentenoic acid followed by esterification. This transformation breaks the symmetry of the C=C double bond, creating a single stereocenter at the C2 position.
Detailed research has focused on heterogeneous catalytic systems to achieve high enantioselectivity. One of the most effective methods involves the hydrogenation of 2-methyl-2-pentenoic acid over palladium catalysts supported on alumina (B75360) (Pd/Al₂O₃) and modified with chiral cinchona alkaloids. umb.edu These modifiers, such as cinchonidine (B190817) or its derivatives, adsorb onto the palladium surface, creating a chiral environment that directs the hydrogenation to preferentially form one enantiomer. The enantiomeric excess (ee) achieved in these reactions is highly dependent on the choice of modifier, solvent, and reaction conditions. While specific data for the methyl ester is extrapolated, studies on the parent acid are directly applicable.
The transition-metal-catalyzed asymmetric hydrogenation is a powerful method for creating chiral molecules due to its high efficiency and atom economy. nih.gov Rhodium complexes featuring chiral bisphosphine ligands are also widely employed for the asymmetric hydrogenation of similar substituted acrylic esters, consistently yielding high enantioselectivities. nih.gov
Another advanced approach is chemoenzymatic synthesis, which utilizes enzymes for key stereoselective steps. For instance, ketoreductases can reduce a keto group at a different position with exceptionally high diastereoselectivity and enantioselectivity (>99% ee), establishing stereocenters that can guide subsequent reactions. researchgate.net Although not a direct synthesis of the title compound, these methods highlight the power of biocatalysis in achieving near-perfect stereocontrol in related aliphatic esters. researchgate.net
Below is a table summarizing typical results obtained in the asymmetric hydrogenation of precursors to 2-methylpentanoic acid derivatives, which are analogous to the synthesis of this compound.
| Catalyst System | Chiral Modifier/Ligand | Substrate | Enantiomeric Excess (ee) | Predominant Enantiomer |
|---|---|---|---|---|
| Pd/Al₂O₃ | Cinchonidine | 2-Methyl-2-pentenoic acid | Up to 72% | (S) |
| [Rh(COD)₂]BF₄ | (R,R)-Me-BPE-4 | Methyl (Z)-α-acetamidocinnamate | >99% | (R) |
| Ketoreductase (KRED) | Enzyme | Methyl 3-oxopentanoate | >99% | (R) or (S) based on enzyme |
*Data for analogous substrates demonstrating the efficacy of the catalytic systems.
Influence of Substrate and Catalyst Structure on Stereochemical Outcome
The stereochemical outcome of asymmetric reactions is profoundly influenced by the precise structures of both the substrate and the catalyst.
Catalyst Structure: In heterogeneous asymmetric hydrogenation, the structure of the chiral modifier is paramount. For cinchona-modified palladium catalysts, the interaction between the modifier and the substrate on the catalyst surface dictates the enantioselectivity. The modifier is believed to form a transient complex with the substrate, forcing it to adsorb onto the palladium surface from a specific face, thereby directing the hydrogen addition.
In homogeneous catalysis, the structure of the chiral ligand is the controlling element. For rhodium-catalyzed hydrogenations, the "bite angle" of bisphosphine ligands is a critical parameter. nih.gov A larger bite angle can create a more rigid and well-defined chiral pocket around the metal center, leading to enhanced enantioselectivity. The electronic properties and steric bulk of the substituents on the phosphine (B1218219) atoms also fine-tune the catalytic activity and selectivity.
Substrate Structure: The structure of the substrate itself plays a crucial role. The size and electronic nature of the groups attached to the prochiral center influence how the substrate fits into the chiral pocket of the catalyst. In the synthesis of this compound via hydrogenation, the geometry of the precursor (methyl 2-methyl-2-pentenoate) and its ability to coordinate effectively with the chiral catalyst are key. Steric hindrance near the reactive site can either enhance or diminish the facial discrimination, thereby affecting the enantiomeric excess of the product. For example, poor results have been observed in the hydrogenation of substrates with a methyl group in the α-position to a ketone group, where both diastereoselectivity and enantioselectivity were minimal due to unfavorable steric interactions.
Applications As Chiral Building Blocks in Complex Molecule Synthesis
Chiral Precursors in Natural Product Total Synthesis
The defined stereochemistry of methyl (2S)-2-methylpentanoate is leveraged in the total synthesis of natural products where control of chirality is crucial for biological activity.
Chiral methyl-branched structures are common motifs in insect pheromones. sioc-journal.cn The synthesis of these semiochemicals often relies on starting materials from the chiral pool to construct the precise stereoisomers that are active in nature. While direct synthesis from this compound is not extensively documented, the closely related (S)-2-methylbutanoic acid (a homolog with one less carbon) is a key precursor for certain pheromones. This highlights the importance of the α-methyl chiral acid/ester structural class in this field.
For instance, the sex pheromone of the sugarcane rhizome borer, Migdolus fryanus, is N-(2′S)-methylbutanoyl-2-methylbutylamide. doaj.org The synthesis of this amide involves the use of (S)-2-methylbutanoic acid to form the acyl portion of the final pheromone, demonstrating how a small chiral acid serves as a critical building block. The use of such precursors is a key strategy for the efficient and stereocontrolled synthesis of these complex targets, which are of growing importance as eco-friendly alternatives to conventional pesticides. doaj.orgnih.gov
Table 1: Example of a Pheromone Synthesized from a Related Chiral Precursor
| Pheromone Name | Chemical Structure | Precursor from Chiral Pool |
| N-(2′S)-methylbutanoyl-2-methylbutylamide | Amide | (S)-2-Methylbutanoic acid |
This table illustrates the use of a chiral building block structurally similar to (S)-2-methylpentanoic acid in pheromone synthesis.
The synthesis of α-methylated fatty acids is an area of interest in organic chemistry. However, based on available research, the specific use of this compound as a starting material for the construction of more complex α-methylated fatty acid derivatives is not well-documented. General methods for creating fatty acid derivatives often involve processes like esterification and reduction of oxo functionalities, but specific examples initiating from this compound are not prominently featured in the scientific literature reviewed. mdpi.com
Intermediates in the Synthesis of Pharmaceutical Scaffolds and Drug Development
The stereochemistry of drug molecules is critical to their biological activity. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. For this reason, chiral building blocks like (S)-2-methylpentanoic acid and its derivatives are of significant interest in pharmaceutical research. ontosight.ai These molecules can be incorporated into larger, more complex drug candidates to introduce specific stereocenters.
The biological activity of 2-methylpentanoic acid derivatives has been a subject of research, with studies suggesting potential antimicrobial properties that could be useful in the development of new drugs. ontosight.ai The importance of stereochemistry in drug design makes the (S)-enantiomer a valuable starting point for creating novel therapeutic agents. ontosight.ai For example, the synthesis of carfilzomib, a tetrapeptide epoxyketone drug used to treat multiple myeloma, relies on chiral amino acid derivatives as key intermediates to build its complex structure. google.com While not directly using this compound, this illustrates the established strategy of using small, chiral molecules as foundational elements in the synthesis of elaborate pharmaceuticals.
Development and Application of Chiral Ligands in Asymmetric Catalysis
The rational design and synthesis of novel chiral ligands are central to the field of asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs a reaction to favor the formation of one enantiomer over the other. nii.ac.jp Common strategies involve synthesizing ligands from readily available chiral molecules. nih.govunina.it
Despite the availability of this compound as a chiral molecule, its application as a precursor for the development of chiral ligands used in asymmetric catalysis is not widely reported in the reviewed scientific literature. Research in this area tends to focus on other chiral scaffolds and precursors for the synthesis of ligands like chiral phosphines, oxazolines, and N,N'-dioxides. nii.ac.jpoaepublish.com
Environmental Biotransformation and Microbial Degradation Studies
Microbial Degradation Pathways of Branched Esters and Related Carboxylic Acids
The microbial degradation of an ester like methyl (2S)-2-methylpentanoate is initiated by the cleavage of the ester bond. This hydrolysis reaction is a common first step in the breakdown of fatty acid methyl esters (FAMEs) and other xenobiotic esters. lyellcollection.org This process yields the corresponding alcohol (methanol) and a branched-chain carboxylic acid, in this case, (2S)-2-methylpentanoic acid. lyellcollection.org
Following the initial hydrolysis, the degradation proceeds via pathways established for short- and branched-chain fatty acids (BCFAs). The resulting 2-methylpentanoic acid is a branched SCFA, and its metabolism is handled by various microorganisms. medchemexpress.com In aerobic environments, the primary route for the breakdown of fatty acids is the β-oxidation pathway. This process involves the sequential removal of two-carbon units from the acyl-CoA derivative of the fatty acid. lyellcollection.org For branched-chain acids, specialized enzymes are often required to handle the methyl group, which can block standard β-oxidation.
Under anaerobic conditions, the degradation of fatty acids, including branched-chain variants, often relies on syntrophic cooperation between different microbial species. psu.edunih.govwur.nl In these partnerships, fermenting bacteria oxidize the fatty acids to produce acetate (B1210297), hydrogen (H₂), and carbon dioxide (CO₂). psu.edu These products are then consumed by methanogenic archaea, which keeps the concentration of these intermediates low, making the initial oxidation thermodynamically favorable. nih.govuni-konstanz.de The degradation of BCFAs like 2-methylbutyrate (B1264701) (structurally similar to 2-methylpentanoic acid) by syntrophic bacteria has been documented, suggesting a similar pathway for 2-methylpentanoic acid.
The general pathway for the microbial degradation of this compound can be summarized as follows:
Ester Hydrolysis: Cleavage of the ester bond to form methanol (B129727) and (2S)-2-methylpentanoic acid.
Activation: The carboxylic acid is converted to its coenzyme A (CoA) thioester, 2-methylpentanoyl-CoA.
β-Oxidation (or modified pathway): The activated acid undergoes oxidation, likely through a modified β-oxidation pathway to accommodate the methyl branch, ultimately breaking it down into smaller molecules that can enter central metabolic pathways like the Krebs cycle.
Enzymatic Mechanisms Involved in Xenobiotic Biotransformation
The biotransformation of foreign compounds (xenobiotics) like this compound is mediated by a diverse array of microbial and plant enzymes. These reactions are typically categorized into phases, with Phase I reactions introducing or exposing functional groups, making the molecule more water-soluble and susceptible to further breakdown.
The initial and most critical enzymatic step in the degradation of this compound is hydrolysis, catalyzed by carboxylesterases (CXEs). frontiersin.orgnih.gov CXEs (EC 3.1.1.1) are a ubiquitous group of enzymes belonging to the α/β hydrolase superfamily that cleave ester bonds. nih.govnih.gov They exhibit broad substrate specificity and can act on a variety of esters, including those with straight-chain, branched-chain, or aryl acyl groups. frontiersin.org Plant CXEs have been shown to be involved in the hydrolysis of volatile esters, which influences fruit aroma, and in the detoxification of herbicides. nih.govoup.com Microbial CXEs are crucial for xenobiotic detoxification. nih.gov An esterase from the hyperthermophilic archaeon Pyrobaculum calidifontis has demonstrated high hydrolytic activity towards esters with both straight- and branched-chain alcohols, highlighting the wide capabilities of these enzymes. nih.govepa.gov
The key enzymatic reaction is:
This compound + H₂O ---(Carboxylesterase)--> (2S)-2-methylpentanoic acid + Methanol
Once the ester is hydrolyzed, further degradation of the resulting carboxylic acid involves a series of enzymes associated with fatty acid metabolism, as detailed in the β-oxidation pathway.
| Enzyme Class | Function in Biotransformation | Relevance to this compound | References |
|---|---|---|---|
| Carboxylesterases (CXEs) | Catalyze the hydrolysis of ester bonds, converting esters to alcohols and carboxylic acids. | Primary enzyme class responsible for the initial cleavage of the ester bond in this compound. | frontiersin.orgnih.govnih.gov |
| Lipases | Hydrolyze triglycerides, but can also act on a broad range of other esters. | May contribute to the hydrolysis of this compound, as they often have broad substrate specificity. | arcjournals.org |
| Acyl-CoA Synthetases | Activate carboxylic acids by converting them to their CoA thioesters, preparing them for oxidation. | Activates the resulting 2-methylpentanoic acid to 2-methylpentanoyl-CoA for entry into degradation pathways. | |
| Acyl-CoA Dehydrogenases | Catalyze the initial step of β-oxidation, introducing a double bond into the fatty acyl-CoA. | Involved in the subsequent degradation of the 2-methylpentanoyl-CoA backbone. |
Potential for Bioremediation Technologies Utilizing Specific Microorganisms
Bioremediation leverages the metabolic capabilities of microorganisms to degrade and detoxify environmental pollutants. nih.gov For contaminants like this compound, bioremediation offers an environmentally sound and cost-effective alternative to traditional physical and chemical cleanup methods. ijpab.com The effectiveness of bioremediation relies on the presence and activity of microorganisms with the appropriate enzymatic machinery.
Several genera of bacteria are renowned for their ability to degrade a wide array of organic pollutants, including esters and hydrocarbons. Pseudomonas and Rhodococcus are two of the most extensively studied groups in this context.
Pseudomonas species: These bacteria are metabolically versatile and are frequently isolated from contaminated environments. researchgate.net Strains of Pseudomonas have been shown to effectively degrade various xenobiotics, including pesticides and hydrocarbons, often utilizing them as a sole carbon source. ijpab.comwalshmedicalmedia.comnih.gov Pseudomonas aeruginosa, for example, has been used to biodegrade the ester-containing pesticide Trichlorpyr Butoxyethyl Ester (TBEE). walshmedicalmedia.com
Rhodococcus species: Members of this genus are known for their ability to degrade hydrophobic and recalcitrant compounds, including phthalate (B1215562) esters and petroleum hydrocarbons. nih.govtandfonline.commdpi.commdpi.com The robustness of Rhodococcus cells, including their ability to adapt to toxic substrates and form biofilms, makes them excellent candidates for bioremediation applications. mdpi.commdpi.com Rhodococcus rhodochrous has been identified as a promising microorganism for the biodegradation of plasticizer esters. researchgate.net
Bioremediation strategies that could be applied to sites contaminated with branched esters include:
Bioaugmentation: The introduction of specific, highly efficient microbial strains or consortia (like Pseudomonas or Rhodococcus species) to a contaminated site to enhance the degradation rate.
Biostimulation: The modification of the environment (e.g., by adding nutrients like nitrogen and phosphorus) to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. nih.gov
Immobilized Biocatalysts: Encapsulating microbial cells in a matrix, such as sodium alginate mixed with biochar, can improve their stability, resistance to environmental stress, and reusability, enhancing their performance in bioreactors or in situ applications. tandfonline.com
| Microorganism Genus/Species | Degradation Capability | Potential for Bioremediation | References |
|---|---|---|---|
| Pseudomonas sp. | Degradation of a wide range of xenobiotics, including pesticides, hydrocarbons, and various esters. | High potential for use in bioaugmentation for soil and water contaminated with esters. | ijpab.comresearchgate.netwalshmedicalmedia.comnih.gov |
| Rhodococcus sp. | Known for degrading recalcitrant and hydrophobic compounds, including phthalate esters and plasticizers. | Excellent candidate for bioremediating sites with persistent ester pollutants due to its robustness and broad enzymatic capabilities. | nih.govtandfonline.commdpi.commdpi.com |
| Bacillus sp. | Degradation of polycyclic aromatic hydrocarbons (PAHs) and ability to produce lipases that hydrolyze esters. | Can contribute to the breakdown of esters and related contaminants in mixed pollution scenarios. | arcjournals.orggavinpublishers.com |
| Syntrophic Bacteria (e.g., Syntrophomonas) | Anaerobic degradation of short- and branched-chain fatty acids in cooperation with methanogens. | Crucial for the complete mineralization of the 2-methylpentanoic acid moiety in anaerobic environments like sediments and sludge digesters. | nih.gov |
| Hyperthermophilic Archaea (e.g., Pyrobaculum) | Produce extremely stable enzymes (esterases) that are active at high temperatures and in the presence of organic solvents. | Source of robust enzymes for industrial bioreactors operating under harsh conditions. | nih.govepa.gov |
Advanced Analytical and Computational Methodologies for Characterization
Spectroscopic Techniques for Stereochemical and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural and stereochemical elucidation of methyl (2S)-2-methylpentanoate.
High-Resolution NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In a high-resolution spectrum, the chemical shifts, signal integrations, and coupling patterns (splitting) of the proton and carbon nuclei allow for the unambiguous assignment of each atom within the molecule. libretexts.orgchemicalbook.com The number of peaks in an NMR spectrum corresponds to the number of different chemical environments for the hydrogen or carbon atoms. libretexts.org For this compound, specific signals corresponding to the methyl ester group, the alpha-methyl group, and the propyl chain can be identified and analyzed. chemicalbook.com Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the relative stereochemistry by observing through-space interactions between protons. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands. A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. chemicalbook.comtandfonline.com Absorptions in the 2800-3000 cm⁻¹ range are due to C-H stretching vibrations of the alkyl groups. docbrown.infodocbrown.info The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is characteristic of the specific molecule and can be used for identification. docbrown.infodocbrown.info
A summary of expected spectroscopic data for this compound is presented below:
| Spectroscopic Technique | Key Feature | Expected Chemical Shift/Wavenumber |
| ¹H NMR | Methyl Ester (CH₃) | ~3.6-3.7 ppm |
| α-Methyl (CH₃) | ~1.1-1.2 ppm | |
| Propyl Chain (CH₂, CH₃) | ~0.8-1.6 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~175-178 ppm |
| Methoxy Carbon (OCH₃) | ~51-52 ppm | |
| α-Carbon | ~41-42 ppm | |
| Alkyl Carbons | ~14-35 ppm | |
| IR Spectroscopy | C=O Stretch (Ester) | 1730-1750 cm⁻¹ |
| C-H Stretch (Alkyl) | 2800-3000 cm⁻¹ |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays through a crystal of the compound. The resulting diffraction pattern can be used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. researchgate.netweizmann.ac.il
For this compound, successful X-ray crystallographic analysis would unambiguously confirm the (S)-configuration at the C2 stereocenter. The process involves growing a single crystal of the compound, which can sometimes be challenging for oils or low-melting solids. In cases where the parent compound does not crystallize well, derivatization to a crystalline solid can be employed. acs.org The Flack parameter, obtained from the crystallographic data, is a critical value for confirming the absolute stereochemistry. researchgate.net
Chromatographic Analysis for Purity and Enantiomeric Excess
Chromatographic techniques are essential for assessing the purity and, crucially for a chiral compound, the enantiomeric excess (e.e.) of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. In the context of this compound, GC can be used to separate the compound from any impurities. The mass spectrometer then provides a mass spectrum of the compound, which serves as a molecular fingerprint and aids in its identification. For determining enantiomeric excess, a chiral stationary phase is required in the gas chromatography column. This chiral environment allows for the separation of the (S) and (R) enantiomers, and the relative peak areas can be used to calculate the e.e.
High-Performance Liquid Chromatography (HPLC): HPLC is another vital chromatographic method for purity and enantiomeric excess determination. selleckchem.com Similar to GC, using a chiral stationary phase in the HPLC column enables the separation of the enantiomers of this compound. uma.es The separated enantiomers are detected, typically by a UV or refractive index detector, and the enantiomeric excess is calculated from the integrated peak areas. uma.es This method is widely used in the pharmaceutical and chemical industries for quality control of chiral compounds.
The table below summarizes the application of chromatographic techniques for the analysis of this compound.
| Chromatographic Technique | Application | Key Requirement for Chiral Analysis | Information Obtained |
| GC-MS | Purity assessment and identification | Chiral stationary phase | Separation of impurities, mass spectrum for identification, enantiomeric ratio |
| HPLC | Purity and enantiomeric excess determination | Chiral stationary phase | Separation of enantiomers, quantification of enantiomeric excess |
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling provide invaluable insights into the properties and reactivity of this compound at the atomic level. These methods complement experimental data and can predict molecular behavior.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. oulu.fi It is a powerful tool for studying reaction mechanisms, predicting reaction pathways, and modeling transition states. osti.gov For instance, DFT calculations can be employed to understand the synthesis of this compound, such as in the study of hydrodesulfurization reactions or the oxidative decomposition of methyl esters. oulu.firesearchgate.net By calculating the energies of reactants, products, and transition states, researchers can determine the most likely reaction pathway and identify key factors influencing the reaction's outcome. DFT has been used to predict the regioselectivity of various organic reactions. researchgate.netnih.gov
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com By simulating the motions of atoms and molecules, MD can provide insights into the conformational flexibility of this compound. mdpi.com This is particularly important for understanding how the molecule interacts with its environment, such as in a solvent or at the active site of an enzyme. MD simulations can reveal the preferred conformations of the molecule and the energetic barriers between them. mdpi.com For example, MD simulations have been used to study the flipping of bases in DNA and the activation mechanisms of receptors, demonstrating the power of this technique in understanding complex biological processes. mdpi.comnih.gov
In silico technology, which encompasses a range of computational methods, plays a crucial role in enzyme engineering and predicting the regioselectivity of enzymatic reactions. rsc.org For the synthesis or modification of this compound using enzymes, computational tools can be used to predict how changes in an enzyme's structure will affect its activity and selectivity. researchgate.net This can guide the rational design of new enzymes with improved properties. For instance, in silico methods can help predict which site on a substrate an enzyme is most likely to modify, a property known as regioselectivity. rsc.orgwur.nl This predictive capability accelerates the development of efficient and selective biocatalytic processes.
Green Chemistry Principles in the Synthesis and Environmental Fate of Methyl 2s 2 Methylpentanoate
Implementation of Solvent-Free Reaction Media and Benign Solvents
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional esterification reactions often employ volatile organic compounds (VOCs) like dichloromethane (B109758) or N,N-dimethylformamide (DMF), which pose significant health and environmental hazards. rsc.org Green chemistry promotes the use of safer, more benign solvents or, ideally, the elimination of solvents altogether. youtube.com
Recent research in Steglich-type esterifications, a common method for synthesizing esters under mild conditions, has focused on identifying greener solvent alternatives. rsc.org A systematic screening of solvent-reagent combinations has highlighted dimethyl carbonate (DMC) and isopropyl acetate (B1210297) (iPrOAc) as more sustainable options. rsc.orgresearchgate.net Acetonitrile has also been explored as a non-halogenated, greener solvent that can minimize waste during purification without compromising reaction efficiency. youtube.comyoutube.com
Solvent-free reaction conditions represent an even more advanced application of green chemistry principles. Mechanochemistry, using techniques like high-speed ball-milling (HSBM), can facilitate esterification reactions without any bulk solvent medium, which avoids the use of environmentally harmful substances. nih.gov Another approach involves using solid acid catalysts, such as porous phenolsulfonic acid-formaldehyde (PSF) resin, which can effectively drive the esterification of fatty acids in the absence of a solvent. organic-chemistry.org These solvent-free methods not only reduce waste but can also lead to different reactivity and product profiles compared to solution-based protocols. nih.gov
Table 1: Comparison of Solvents for Ester Synthesis
| Solvent | Traditional/Green | Key Considerations |
|---|---|---|
| Dichloromethane (DCM) | Traditional | Hazardous, suspected carcinogen, environmentally persistent. rsc.org |
| N,N-Dimethylformamide (DMF) | Traditional | Hazardous, reproductive toxicity concerns. rsc.org |
| Toluene | Traditional | Volatile organic compound (VOC), neurotoxin. |
| Dimethyl Carbonate (DMC) | Green | Low toxicity, biodegradable, derived from a green process. rsc.org |
| Acetonitrile | Green | Non-halogenated, less toxic than many traditional solvents, but still requires careful handling. youtube.comyoutube.com |
| Isopropyl Acetate (iPrOAc) | Green | Lower toxicity profile, considered a greener alternative. researchgate.net |
| None (Solvent-Free) | Green (Ideal) | Eliminates solvent waste, can be more energy-efficient, relies on techniques like ball-milling or solid catalysts. nih.govresearchgate.net |
Atom Economy and Waste Minimization Strategies in Synthetic Routes
Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired final product. acs.orgnih.gov Synthetic methods should be designed to maximize this incorporation, thereby minimizing the generation of waste. scranton.edu
The synthesis of methyl (2S)-2-methylpentanoate is typically achieved via the esterification of (2S)-2-methylpentanoic acid with methanol (B129727). In its most direct form, such as a Fischer esterification catalyzed by a small amount of acid, the reaction exhibits a high theoretical atom economy. The only byproduct is water.
Reaction: (2S)-2-methylpentanoic acid + Methanol ⇌ this compound + Water
However, alternative synthetic routes, such as the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have a lower atom economy. youtube.comyoutube.com While these methods are valuable for their mild conditions, the coupling agents are consumed in the reaction and generate stoichiometric amounts of byproducts (e.g., dicyclohexylurea) that are not part of the final ester, thus creating significant waste. rsc.org
Beyond atom economy, a more comprehensive measure of waste is Process Mass Intensity (PMI). PMI considers the total mass of all materials used in a process—including raw materials, solvents, reagents, and process aids—relative to the mass of the active pharmaceutical ingredient (or in this case, the target chemical) produced. acs.org The goal is to reduce the PMI, which for many fine chemical manufacturing processes can be exceedingly high, often exceeding 100 kg of waste per kg of product. acs.org Strategies to minimize waste include using catalytic reagents over stoichiometric ones, recycling solvents, and designing processes that avoid complex purification steps. youtube.comresearchgate.net
Table 2: Atom Economy Comparison for this compound Synthesis
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Fischer Esterification | (2S)-2-Methylpentanoic Acid, Methanol, Acid Catalyst* | This compound | Water | ~87.8% |
| Steglich Esterification (using DCC) | (2S)-2-Methylpentanoic Acid, Methanol, DCC, DMAP* | This compound | Dicyclohexylurea (DCU), Water | ~47.3% |
Note: Catalysts (marked with an asterisk) are not included in the atom economy calculation as they are not consumed in the reaction. The calculation is based on the molecular weights of the reactants that are converted into products and byproducts.
Biocatalysis as a Key Tool for Sustainable Chemical Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions (temperature, pressure, and pH), are highly specific, and can reduce the need for protecting groups and hazardous reagents. acs.orgresearchgate.net For a chiral molecule like this compound, biocatalysis offers powerful solutions for both obtaining the chiral precursor and performing the esterification step.
The synthesis requires the enantiomerically pure precursor, (2S)-2-methylpentanoic acid. Achieving this chirality can be accomplished through enzymatic kinetic resolution. For instance, a similar process has been developed for (R)-2-methylpentanol, where an evolved ketoreductase enzyme selectively reduces only one enantiomer from a racemic mixture of 2-methylvaleraldehyde. researchgate.net A similar biocatalytic strategy could be envisioned to produce the necessary (S)-enantiomer of the acid or a related precursor with high enantiomeric purity.
Furthermore, the esterification reaction itself can be catalyzed by enzymes, most commonly lipases. Lipase-catalyzed esterification is a well-established green alternative to traditional acid catalysis. This approach avoids the use of strong, corrosive acids and the high temperatures often required for Fischer esterification. These enzymatic reactions can often be performed in benign solvents or even under solvent-free conditions, further enhancing their green credentials. researchgate.net The high selectivity of enzymes ensures that only the desired esterification occurs, minimizing byproduct formation and simplifying purification. acs.org
Energy Efficiency Considerations in Industrial-Scale Production
A fundamental principle of green chemistry is that energy requirements for chemical processes should be minimized, with reactions conducted at ambient temperature and pressure whenever possible. youtube.com Industrial-scale production of chemicals is often energy-intensive, relying on significant inputs for heating, cooling, and separations.
The use of catalysts is a primary strategy for improving energy efficiency. Catalysts, by definition, lower the activation energy of a reaction, allowing it to proceed at a faster rate or under less extreme conditions. youtube.com In the synthesis of this compound, using highly active catalysts, whether they are heterogeneous chemical catalysts or enzymes (biocatalysts), can eliminate the need for prolonged heating at reflux temperatures. researchgate.netnih.gov For example, biocatalytic esterifications often proceed efficiently at or near room temperature. researchgate.net
In addition to catalysis, other technologies can enhance energy efficiency. Mechanically induced solvent-free synthesis, such as ball-milling, can generate the necessary energy for a reaction through mechanical force, often at room temperature, thus reducing thermal energy input. nih.gov Microwave-assisted synthesis is another technique that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. mun.ca By integrating these energy-efficient technologies, the industrial production of this compound can be made more sustainable and cost-effective.
Q & A
Basic Research Question
- NMR : Key diagnostic peaks include the methyl ester singlet (~δ 3.6 ppm) and the chiral center’s methine proton (δ 2.3–2.5 ppm, multiplet due to coupling with adjacent CH2 groups) .
- Chiral GC/HPLC : Use columns with β-cyclodextrin or cellulose-based stationary phases to resolve enantiomers. Compare retention times with authentic standards .
- Optical rotation : Measure specific rotation ([α]D) and compare to literature values (e.g., NIST [α]D = +15.2°) .
How can researchers address discrepancies in reported physical properties (e.g., boiling point, optical rotation) of this compound across literature sources?
Advanced Research Question
Discrepancies often arise from impurities or calibration errors. Methodological solutions include:
- Purity assessment : Validate via GC-MS or HPLC with evaporative light scattering detection (ELSD).
- Cross-referencing : Compare data against authoritative databases like NIST (boiling point: 156–158°C; [α]D = +15.2°) .
- Calibration : Use certified reference materials (CRMs) for spectroscopic and chromatographic analyses .
What methodological approaches are recommended for quantifying this compound in complex biological or environmental matrices?
Advanced Research Question
- Internal standards : Use structurally similar esters (e.g., ethyl 2-methylpentanoate) to correct for matrix effects .
- Extraction : Optimize solid-phase microextraction (SPME) or steam distillation (SD) parameters (e.g., fiber coating, temperature) .
- Validation : Calculate limits of detection (LOD: ~0.1 µg/L) and recovery rates (target: 90–110%) using spiked samples .
How does the stereochemical configuration at the 2-position influence the reactivity of methyl 2-methylpentanoate in nucleophilic acyl substitution reactions?
Advanced Research Question
The (S)-configuration induces steric hindrance, altering reaction pathways:
- Steric effects : Bulkier substituents at the chiral center slow nucleophilic attack at the carbonyl carbon.
- Stereoelectronic control : The spatial arrangement of the methyl group can direct nucleophiles to specific transition states. For example, in Still-Gennari reactions, trifluoroethoxy groups enhance phosphonate ester reactivity while preserving stereochemistry .
What strategies can resolve contradictions in synthetic yields when scaling up this compound production under varying catalytic conditions?
Advanced Research Question
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to improve efficiency .
- Kinetic studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify rate-limiting steps.
- Scale-up protocols : Maintain low temperatures during exothermic steps and optimize solvent systems (e.g., switch from THF to dichloromethane for better solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
